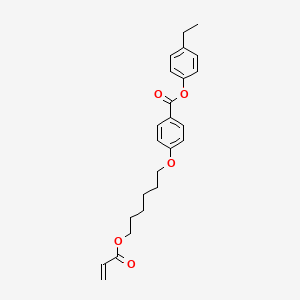
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-ethylphenol with 4-hydroxybenzoic acid to form an intermediate ester. This intermediate is then reacted with 6-bromohexanoic acid under basic conditions to introduce the hexoxy group. Finally, the prop-2-enoyloxy group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects through various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-ethylphenyl) 4-(6-methoxyhexoxy)benzoate
- (4-ethylphenyl) 4-(6-butoxyhexoxy)benzoate
- (4-ethylphenyl) 4-(6-ethoxyhexoxy)benzoate
Uniqueness
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is unique due to the presence of the prop-2-enoyloxy group, which can participate in additional chemical reactions such as polymerization. This makes it particularly useful in the synthesis of advanced materials with specific properties.
Propiedades
Número CAS |
558467-39-3 |
|---|---|
Fórmula molecular |
C24H28O5 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C24H28O5/c1-3-19-9-13-22(14-10-19)29-24(26)20-11-15-21(16-12-20)27-17-7-5-6-8-18-28-23(25)4-2/h4,9-16H,2-3,5-8,17-18H2,1H3 |
Clave InChI |
ZBUSNVSMNNRMRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


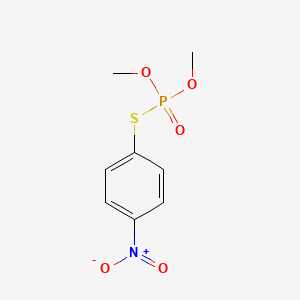
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
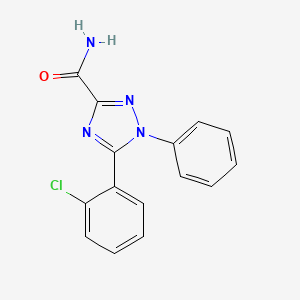
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)

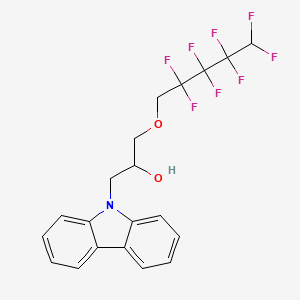


![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
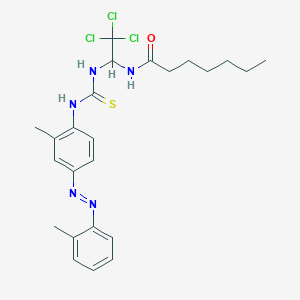
![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
